2-Cyclobutylpyrimidine-4-carboxylic acid
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Overview
Description
2-Cyclobutylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C₉H₁₀N₂O₂. It is a pyrimidine derivative featuring a cyclobutyl group attached to the second position of the pyrimidine ring and a carboxylic acid group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylpyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrimidine derivative, the cyclobutyl group can be introduced via a cyclization reaction. The carboxylic acid group can then be introduced through oxidation or hydrolysis reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions, where different substituents replace the existing groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles, and catalysts such as palladium or platinum
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-Cyclobutylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Cyclopropylpyrimidine-4-carboxylic acid
- 2-Cyclohexylpyrimidine-4-carboxylic acid
- 2-Cyclobutylpyridine-4-carboxylic acid
Comparison: 2-Cyclobutylpyrimidine-4-carboxylic acid is unique due to its specific structural features, such as the cyclobutyl group and the pyrimidine ring. These features confer distinct chemical and biological properties compared to similar compounds. For instance, the cyclobutyl group may influence the compound’s stability, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-cyclobutylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-4-5-10-8(11-7)6-2-1-3-6/h4-6H,1-3H2,(H,12,13) |
InChI Key |
CPGVWHKOGFNSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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